molecular formula C₁₈H₃₅ClN₂O₁₁P₂S B1146894 Clindamycin 2,4-Diphosphate CAS No. 1309048-48-3

Clindamycin 2,4-Diphosphate

Cat. No. B1146894
M. Wt: 584.94
InChI Key:
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Description

Synthesis Analysis

The synthesis of Clindamycin 2,4-Diphosphate involves modification of naturally occurring lincomycin. A notable synthesis pathway includes the replacement of the five-membered cyclic amino acid amide portion of lincomycin with alternative cyclic amino acid amides to produce analogs like pirlimycin. This process demonstrates significant changes in the molecule's toxicity, metabolism, and antibacterial potency, as shown in the development of pirlimycin, which is more active than clindamycin in certain bacterial infections (Birkenmeyer et al., 1984).

Molecular Structure Analysis

Detailed structural analysis through methods such as NMR spectroscopy has elucidated the molecular structure of Clindamycin 2,4-Diphosphate. The identification of 1H, 13C, and 31P chemical shifts using various 2D NMR techniques provides a comprehensive understanding of its stereochemistry and molecular configuration (Zhao Yu-fen, 2008).

Chemical Reactions and Properties

Chemical modification studies have shown that Clindamycin 2,4-Diphosphate can undergo various transformations, including esterification to improve its solubility and pharmacokinetic profile. For instance, the synthesis and evaluation of different esters of clindamycin have been explored to enhance its in vivo performance and suitability for specific dosage forms (Sinkula et al., 1973).

Physical Properties Analysis

The solvates and polymorphs of Clindamycin 2,4-Diphosphate exhibit distinct physical properties, including thermal and moisture stability. The crystal structures of two CP solvates and their transformation behaviors under varying conditions of humidity and temperature have been characterized, revealing insights into its solid-state chemistry (Gong et al., 2017).

Chemical Properties Analysis

The reactivity of Clindamycin 2,4-Diphosphate with various chemical agents has been studied, including its oxidation by cerium(IV) in perchloric acid medium. These studies provide a kinetic and mechanistic understanding of its chemical behavior, which is crucial for developing new synthetic methods and enhancing its chemical stability (Badi & Tuwar, 2017).

Scientific Research Applications

Antibacterial and Antiprotozoal Activity

Clindamycin is recognized for its efficacy against a variety of bacterial infections, particularly those caused by anaerobic species. Its use extends to treating important protozoal diseases, such as malaria, often in combination with other drugs like primaquine for enhanced effectiveness. Resistance mechanisms to clindamycin, including methylation of 23S ribosomal RNA and enzymatic modification, have been identified, emphasizing the need for ongoing research into overcoming bacterial resistance (Spížek & Řezanka, 2004).

Prodrug Characteristics

Clindamycin 2-phosphate, a prodrug of clindamycin, showcases rapid in vivo conversion to clindamycin through phosphatase ester hydrolysis. Its formulation offers high water solubility and reduced pain upon injection, highlighting the pharmacological advantages of prodrug development for improved patient compliance and drug administration (Morozowich & Karnes, 2007).

Dental Applications

Research also extends to the application of clindamycin in dentistry, particularly for the prophylaxis of endocarditis and the treatment of dental infections. Its broad spectrum, high oral absorption, significant tissue penetration, and stimulatory effects on the host immune system make it a viable option for managing dental infections (Brook et al., 2005).

Impurities Characterization

A study on the isolation and identification of impurities from clindamycin phosphate raw material, including clindamycin-2,4-diphosphate, provides insights into the chemical integrity and quality control of pharmaceutical preparations. Such research underscores the importance of identifying and characterizing impurities to ensure drug safety and efficacy (Li et al., 2010).

Osteoblast Effects

Investigations into the effects of clindamycin on human osteoblasts in vitro reveal that at lower concentrations, clindamycin stimulates cell metabolism, whereas higher concentrations show cytotoxic effects. This highlights the potential impact of clindamycin, particularly in high local concentrations as might be found in clindamycin-impregnated bone cement, on bone metabolism and cell health (Naal et al., 2008).

Safety And Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . Before using clindamycin, individuals should tell their doctor if they have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

CAS RN

1309048-48-3

Product Name

Clindamycin 2,4-Diphosphate

Molecular Formula

C₁₈H₃₅ClN₂O₁₁P₂S

Molecular Weight

584.94

synonyms

Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate)

Origin of Product

United States

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